molecular formula C25H30N2O4 B7456115 ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate

ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate

Cat. No.: B7456115
M. Wt: 422.5 g/mol
InChI Key: OJIZYVMHVCNYMX-UHFFFAOYSA-N
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Description

Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is a synthetic organic compound with the molecular formula C24H29NO4 It is known for its complex structure, which includes a benzoate ester, a cyclohexylcarbonyl group, and a phenylalanyl amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate typically involves multiple steps, including esterification, amidation, and coupling reactions. One common synthetic route starts with the esterification of 3-aminobenzoic acid with ethanol to form ethyl 3-aminobenzoate. This intermediate is then reacted with cyclohexylcarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclohexylcarbonyl derivative. Finally, the phenylalanyl amino acid is coupled to the intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the cyclohexylcarbonyl and phenylalanyl groups.

    Cyclohexylcarbonyl derivatives: Compounds with similar cyclohexylcarbonyl groups but different ester or amide functionalities.

    Phenylalanyl derivatives: Molecules containing the phenylalanyl amino acid but different ester or amide linkages.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 3-[[2-(cyclohexanecarbonylamino)-3-phenylpropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-2-31-25(30)20-14-9-15-21(17-20)26-24(29)22(16-18-10-5-3-6-11-18)27-23(28)19-12-7-4-8-13-19/h3,5-6,9-11,14-15,17,19,22H,2,4,7-8,12-13,16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIZYVMHVCNYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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